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molecular formula C16H20FNO4 B8786747 1-N-Boc-2-(4-carboxy-3-fluoro-phenyl)-pyrrolidine

1-N-Boc-2-(4-carboxy-3-fluoro-phenyl)-pyrrolidine

Cat. No. B8786747
M. Wt: 309.33 g/mol
InChI Key: MUXQNPCTAODZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697736B2

Procedure details

A mixture of EXAMPLE 50C (5.5 g) and lithium hydroxide monohydrate (1.43 g) in THF (50 mL) and water (50 mL) was titrated with methanol until transparent, stirred at ambient temperature for 2 hours, acidified to pH 2 with 2M HCl, concentrated to about 40 mL and filtered.
Name
mixture
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:12]2[CH2:16][CH2:15][CH2:14][N:13]2[C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH:5]=[CH:6][C:7]=1[C:8]([O:10]C)=[O:9].O.[OH-].[Li+].CO.Cl>C1COCC1.O>[C:8]([C:7]1[CH:6]=[CH:5][C:4]([CH:12]2[CH2:16][CH2:15][CH2:14][N:13]2[C:17]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:18])=[CH:3][C:2]=1[F:1])([OH:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
mixture
Quantity
5.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1C(=O)OC)C1N(CCC1)C(=O)OC(C)(C)C
Step Two
Name
lithium hydroxide monohydrate
Quantity
1.43 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 40 mL
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)(O)C1=C(C=C(C=C1)C1N(CCC1)C(=O)OC(C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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